M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene

Descripción general

Descripción

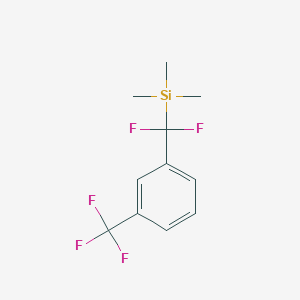

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene is an organosilicon compound that features both trifluoromethyl and trimethylsilyldifluoromethyl groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of magnesium metal-mediated reductive tri- and difluoromethylation of chlorosilanes using tri- and difluoromethyl sulfides, sulfoxides, and sulfones . The reaction conditions often include the use of non-ozone-depleting trifluoromethane and diphenyl disulfide as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl or trimethylsilyldifluoromethyl groups are replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can undergo coupling reactions to form larger molecules with multiple benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield benzene derivatives with different functional groups, while coupling reactions can produce polyaromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Trifluoromethylation Reactions

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene can serve as a precursor for the synthesis of various trifluoromethylated compounds. The trifluoromethyl group is known for enhancing the biological activity of pharmaceuticals and agrochemicals due to its unique electronic properties. Recent studies have demonstrated that trifluoromethylation can be achieved through radical anion-based mechanisms, allowing for the selective functionalization of unactivated trifluoromethylarenes .

1.2. Hydrodefluorination (HDF)

The compound has been utilized in hydrodefluorination processes, where C–F bonds are cleaved to yield difluoromethyl compounds. This reaction is significant for developing new fluorinated scaffolds that are integral in drug design . For instance, the use of photoredox catalysts has enabled efficient HDF reactions under mild conditions, facilitating the synthesis of bioactive difluoroalkylaromatic molecules .

Pharmaceutical Applications

2.1. Drug Development

The incorporation of trifluoromethyl groups into drug candidates can significantly alter their pharmacokinetic properties. This compound is particularly useful in synthesizing compounds that exhibit enhanced lipophilicity and metabolic stability, making them more effective as therapeutic agents .

Case Study: Difluoroalkyl Aromatics

A study demonstrated the successful synthesis of difluoroalkyl aromatic compounds using this compound as a starting material. These compounds showed promising activity against various biological targets, highlighting the importance of trifluoromethylation in drug discovery .

Agrochemical Applications

3.1. Pesticide Development

Trifluoromethylated compounds are increasingly being explored as potential agrochemicals due to their efficacy and low toxicity profiles. This compound can be employed in the synthesis of novel pesticides that target specific pests while minimizing environmental impact .

Material Science

4.1. Functional Materials

The unique properties imparted by trifluoromethyl groups make this compound valuable in material science, particularly in developing functional materials with specific thermal and chemical resistances . Its derivatives are being investigated for applications in coatings and polymers due to their stability and performance characteristics.

Data Tables

Mecanismo De Acción

The mechanism of action of M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with other atoms, leading to changes in the electronic and steric properties of the molecules it interacts with. This can result in enhanced reactivity and stability, making the compound effective in various chemical and biological processes.

Comparación Con Compuestos Similares

Similar Compounds

(Trifluoromethyl)trimethylsilane: This compound also contains a trifluoromethyl group attached to a silicon atom and is used in similar applications.

(Difluoromethyl)trimethylsilane: This compound features a difluoromethyl group attached to a silicon atom and is used in the synthesis of fluorinated organic compounds.

Uniqueness

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene is unique due to the presence of both trifluoromethyl and trimethylsilyldifluoromethyl groups on the same benzene ring. This dual functionality allows for greater versatility in chemical reactions and applications compared to similar compounds that contain only one type of fluorinated group.

Actividad Biológica

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene is a fluorinated aromatic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a trimethylsilyldifluoromethyl substituent on a benzene ring. The presence of multiple fluorine atoms contributes to its stability and hydrophobicity, which can influence its interactions with biological molecules.

Key Properties:

- Molecular Formula: C10H8F5Si

- Molecular Weight: 292.24 g/mol

- Boiling Point: Approximately 150°C

- Density: 1.4 g/cm³

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.

- Receptor Interaction : Its structure allows it to interact with various receptors, influencing signaling pathways related to growth and apoptosis.

- Oxidative Stress Modulation : The compound may modulate oxidative stress responses, impacting cellular health and function.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance, a study conducted on human liver carcinoma cells (HepG2) showed that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Caspase activation |

| A549 (Lung) | 30 | ROS generation |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

Case Studies

- Hepatotoxicity Assessment : A case study investigated the hepatotoxic effects of the compound in vitro. Results indicated significant elevation in liver enzyme markers (ALT, AST) after treatment with concentrations above 20 µM, suggesting potential liver damage.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of oxidative stress. The compound was shown to reduce neuronal cell death in models exposed to hydrogen peroxide.

Toxicological Profile

The toxicological profile of this compound indicates potential hazards associated with exposure:

- Acute Toxicity : LD50 values suggest moderate toxicity upon oral administration.

- Chronic Exposure Risks : Long-term exposure may lead to organ-specific toxicity, particularly affecting the liver and kidneys.

Propiedades

IUPAC Name |

[difluoro-[3-(trifluoromethyl)phenyl]methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F5Si/c1-17(2,3)11(15,16)9-6-4-5-8(7-9)10(12,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMNZGHLTTXUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C1=CC=CC(=C1)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458437 | |

| Record name | {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149194-34-3 | |

| Record name | {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.